molecular formula C8H6F2N2O2 B8528015 N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide

N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B8528015
M. Wt: 200.14 g/mol
InChI Key: VRJNCQNABXEPDC-UHFFFAOYSA-N
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Patent
US04833270

Procedure details

A process for producing 2-chloro-4,5-difluorobenzoic acid which comprises reacting 3,4-difluoroaniline and hydroxylamine hydrochloride in an aqueous acidic solution with an aqueous solution of chloral hydrate and sodium sulfate at reflux, filtering while hot, giving N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide, which is reacted with concentrated sulfuric acid and heat, giving 5,6-difluoro-1H-indole-2,3-dione, which is dissolved in an aqueous base, treated with hydrogen peroxide and heat, then cooled and acidified, giving 2-amino-4,5-difluorobenzoic acid, which is reacted with anhydrous copper(II) chloride, t-butyl nitrite and anhydrous acetonitrile at 0°-5° C., then added to a dilute mineral acid, giving the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].Cl.[NH2:11][OH:12].Cl[C:14](Cl)(Cl)[CH:15]([OH:17])O.S([O-])([O-])(=O)=O.[Na+].[Na+]>>[F:1][C:2]1[CH:3]=[C:4]([NH:5][C:15](=[O:17])[CH:14]=[N:11][OH:12])[CH:6]=[CH:7][C:8]=1[F:9] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtering while hot,

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)NC(C=NO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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